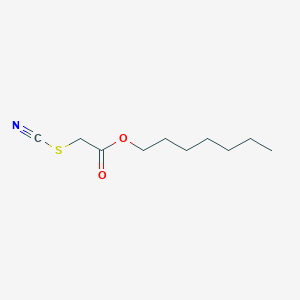
Thiocyanatoacetic acid, heptyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanatoacetic acid, heptyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a thiocyanato group (-SCN) attached to the acetic acid moiety, which is further esterified with heptyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocyanatoacetic acid, heptyl ester can be synthesized through the esterification of thiocyanatoacetic acid with heptyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Thiocyanatoacetic acid, heptyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Thiocyanatoacetic acid and heptyl alcohol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Scientific Research Applications
Thiocyanatoacetic acid, heptyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of thiocyanatoacetic acid, heptyl ester involves the reactivity of the thiocyanato group. The thiocyanato group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The ester linkage can also be hydrolyzed to release thiocyanatoacetic acid and heptyl alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, heptyl ester: Similar ester structure but lacks the thiocyanato group, making it less reactive in certain chemical reactions.
Thioacetic acid: Contains a thiol group instead of an ester linkage, leading to different reactivity and applications.
Heptyl acetate: Another ester with a similar alkyl chain but without the thiocyanato functionality.
Uniqueness
Thiocyanatoacetic acid, heptyl ester is unique due to the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo nucleophilic substitution and oxidation-reduction reactions makes it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
5345-65-3 |
|---|---|
Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
heptyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-4-5-6-7-13-10(12)8-14-9-11/h2-8H2,1H3 |
InChI Key |
BWCWVGKCCAGSDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















